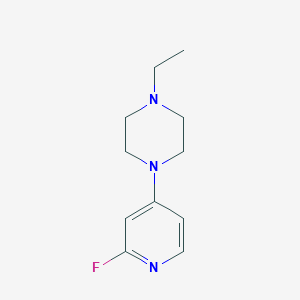

4-(2-Fluoropyridin-4-yl)thiomorpholine

Vue d'ensemble

Description

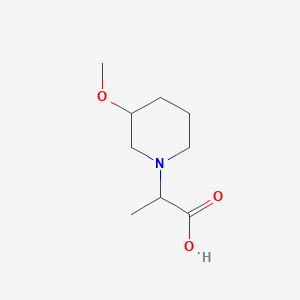

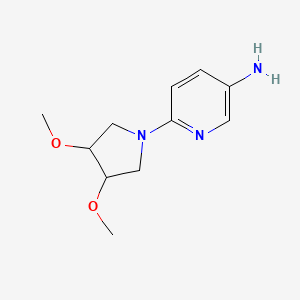

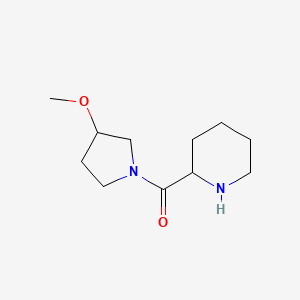

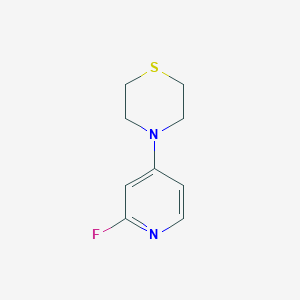

“4-(2-Fluoropyridin-4-yl)thiomorpholine” is a chemical compound with the molecular formula C9H11FN2S and a molecular weight of 198.26 g/mol. It is a solid substance .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11FN2O/c10-9-7-8 (1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One study focuses on the synthesis and antimicrobial activity of thiomorpholine derivatives. These compounds were developed through a series of chemical reactions, starting from thiomorpholine, and were tested for antimicrobial properties. The aim was to create molecules with significant bioactivity by modifying their structure to improve microbial intracellular concentration and reduce resistance. The synthesized compounds exhibited varied antimicrobial activities, suggesting their potential in developing new antimicrobial agents (D. Kardile, N. Kalyane, 2010).

Chemical Properties and Reactivity

Another study analyzed the chemical reactivity of fluoro aromatics, including fluoropyridines, through deprotonation reactions using lithium magnesates. This research is crucial for understanding the chemical behavior of fluoropyridines and their derivatives, including 4-(2-Fluoropyridin-4-yl)thiomorpholine, under various conditions. Such insights are fundamental for synthesizing new compounds with desired properties and activities (Haçan Awad et al., 2004).

Antimycobacterial Agents

Research on 1,5-Diaryl-2-ethyl pyrrole derivatives for antimycobacterial applications highlighted compounds with a structure related to this compound. These derivatives showed promising minimum inhibitory concentrations against mycobacterial strains, indicating their potential as antitubercular drugs. The study's findings contribute to the search for new antitubercular agents, with certain derivatives demonstrating activities comparable to or better than reference drugs (M. Biava et al., 2009).

Inhibition of Protein Glycosylation

Additionally, a study on 2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides investigated their ability to inhibit nonenzymatic protein glycosylation, an essential process in diabetic complications. This research suggests that compounds containing thiomorpholine structures can be effective in managing conditions related to protein glycosylation, marking a significant step forward in therapeutic applications (L. Sidorova et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-fluoropyridin-4-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRBCBVKRYNEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.